Uralsaponin B

Overview

Description

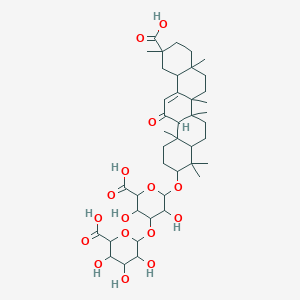

Uralsaponin B belongs to the class of organic compounds known as triterpene saponins . These are glycosylated derivatives of triterpene sapogenins . The molecular formula of Uralsaponin B is C42H62O16 .

Synthesis Analysis

The synthesis of saponins like Uralsaponin B is a complex process. Recent advances in the separation and analysis of saponins have found that ionic liquids and high-performance countercurrent chromatography are the most popular extraction and separation techniques for saponins . The combined chromatography technique is the most widely used method for the analysis of saponins .Molecular Structure Analysis

Uralsaponin B has a molecular formula of C42H62O16, an average mass of 822.932 Da, and a monoisotopic mass of 822.403809 Da . It has 19 defined stereocentres .Physical And Chemical Properties Analysis

Uralsaponin B has a boiling point of 981.8±65.0 °C and a density of 1.43±0.1 g/cm3 .Scientific Research Applications

Isolation and Structural Analysis : Uralsaponin B was isolated from the root of Glycyrrhiza uralensis Fisch. It was identified as a new triterpenoid saponin with its chemical structure elucidated through chemical and spectrometric analysis (R. Zhang, J. H. Zhang, & M. Wang, 1986).

Antiviral Properties : A study found that uralsaponins, including Uralsaponin B, demonstrated good inhibitory activities against the influenza virus A/WSN/33 (H1N1) in MDCK cells. Some compounds also showed anti-HIV activities (Wei Song et al., 2014).

Role in Identifying Licorice Species : Uralsaponin B was used as a marker to differentiate between two licorice species, Glycyrrhiza uralensis and Glycyrrhiza glabra. This differentiation was significant as the species have varying bioactive components and properties (W. Liao et al., 2012).

Cytotoxic Activity : A study on the chemical constituents of Glycyrrhiza uralensis indicated that triterpenoid saponins, including Uralsaponin B, showed cytotoxic activity against various human cancer cell lines. This suggests potential applications in cancer research (Tao Wei-wei et al., 2013).

Pharmacokinetic Study : Uralsaponin B was included in a pharmacokinetic study of triterpenoid saponins in dog plasma. This type of study helps understand the absorption, distribution, metabolism, and excretion of these compounds (Wei-wei Tao et al., 2013).

Potential Inhibitor for SARS-CoV-2 Main Protease : A recent study suggested Uralsaponin B as a potential inhibitor for SARS-CoV-2 main protease, indicating its relevance in COVID-19 therapy (Minh Quan Pham et al., 2020).

Future Directions

To better control the quality of saponins, ensure their biological activity and clinical therapeutic effect, and expand the development and application of saponins, systematic and comprehensive reviews of the separation and analytical methods of saponins are being conducted . This provides the latest valuable insights and references for the analytical methods and continued development and application of saponins .

properties

IUPAC Name |

6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFOIQHFNUSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909312 | |

| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 3-O-hexopyranuronosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uralsaponin B | |

CAS RN |

105038-43-5 | |

| Record name | Uralsaponin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105038435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 3-O-hexopyranuronosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uralsaponin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

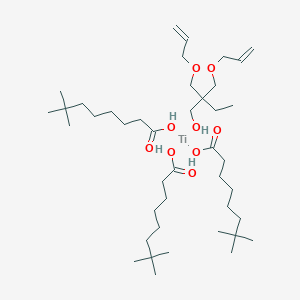

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)

![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)